molecular formula C22H21N5O6 B2887980 9-(2-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-50-1

9-(2-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2887980
CAS No.: 869069-50-1
M. Wt: 451.439
InChI Key: GSFKMFJSLQCROL-UHFFFAOYSA-N
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Description

9-(2-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O6 and its molecular weight is 451.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Novel Heterocyclic Compounds Synthesis : Research has shown the synthesis of novel heterocyclic compounds derived from purine derivatives, highlighting their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, demonstrating significant potential in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimycobacterial Agents : Some purine derivatives have been synthesized and screened for activity against Mycobacterium tuberculosis. Specific modifications in the purine structure have shown to enhance antimycobacterial activity, suggesting their potential as novel antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Antiviral Properties : Purine derivatives have been explored for their antiviral properties, with certain compounds displaying potent activity against herpesviruses and retroviruses. This research underscores the potential of purine derivatives in developing new antiviral therapies (Duckworth, Harnden, Perkins, & Planterose, 1991).

Chemical Properties and Reactivity

Hydrolytic Behavior and Tautomerism : Studies have investigated the hydrolytic behavior of 6-methoxypurines, revealing complex mixtures of products and suggesting a detailed mechanism involving a purine dication as a key intermediate. Such studies are crucial for understanding the chemical properties and reactivity of purine derivatives (Wong & Fuchs, 1974).

Solution Tautomerism of Purines : Ab initio MP2 and DFT calculations have been used to study the geometry and solution tautomerism of purine and some of its derivatives, providing insight into their structural stability and reactivity under different conditions (Broo & Holmen, 1996).

Mechanism of Action

The mechanism of action for this compound is not available in the literature .

Properties

IUPAC Name

9-(2-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6/c1-30-13-8-6-5-7-12(13)27-21-17(25-22(27)29)16(19(23)28)24-20(26-21)11-9-14(31-2)18(33-4)15(10-11)32-3/h5-10H,1-4H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFKMFJSLQCROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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